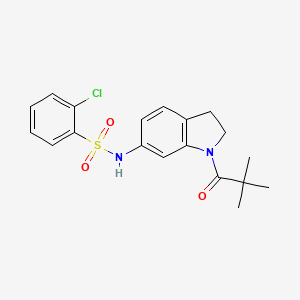

2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

Description

2-Chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2-chloro substituent on the benzene ring and a pivaloylindolin group attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-19(2,3)18(23)22-11-10-13-8-9-14(12-16(13)22)21-26(24,25)17-7-5-4-6-15(17)20/h4-9,12,21H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIDJADIFBKUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide typically involves multiple steps. One common method includes the cyclization of an appropriate precursor using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction yields the indole intermediate, which is then further reacted to introduce the sulfonamide group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, altering its electronic properties.

Condensation Reactions: The sulfonamide group can engage in condensation reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used in the development of new drugs due to its antimicrobial and anticancer properties.

Biological Studies: The compound is used to study the biological activities of indole derivatives, including their interactions with various biological targets.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The indole moiety can interact with various receptors and enzymes, modulating their activity. These interactions lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Chlorsulfuron (2-Chloro-N-[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Aminocarbonyl]Benzenesulfonamide)

Structural Features :

- Shares the 2-chlorobenzenesulfonamide backbone.

- Substituent: A triazinyl group (4-methoxy-6-methyl-1,3,5-triazin-2-yl) linked via a urea bridge.

Key Properties :

Comparison :

2-Chloro-N-(3-(1-Methyl-1H-Pyrazol-4-yl)Quinolin-6-yl)Benzenesulfonamide

Structural Features :

- 2-Chlorobenzenesulfonamide core.

- Substituent: A quinoline moiety with a 1-methylpyrazole group at the 3-position.

Comparison :

- The quinoline-pyrazole substituent introduces aromaticity and planar geometry, favoring interactions with hydrophobic enzyme pockets. The pivaloylindolin group, with its bulky tert-butyl component, may reduce membrane permeability compared to the quinoline derivative .

2-Chloro-N-(2-Ethyl-6-Methylphenyl)Acetamide

Structural Features :

- 2-Chloroacetamide backbone.

- Substituent: An ethyl-methylphenyl group.

Comparison :

- The acetamide group is less polar than sulfonamides, affecting soil mobility and persistence .

Research Implications and Gaps

- Structural Insights: The 2-chloro group is a conserved feature across agrochemicals and pharmaceuticals, often enhancing target binding. Substituent variations dictate specificity—e.g., triazinyl for ALS inhibition vs.

- Data Limitations : Direct pharmacological or environmental fate data for 2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide are absent in the provided evidence. Further studies on its solubility, stability, and bioactivity are needed.

Biological Activity

2-Chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety linked to an indoline structure, modified by a pivaloyl group and a chlorine atom. Its molecular formula is , with a molecular weight of approximately 350.85 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClN₂O₂S |

| Molecular Weight | 350.85 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antitumor Properties

Research indicates that compounds similar to 2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide exhibit significant antitumor activity. A study on related N-(7-indolyl)benzenesulfonamide analogs demonstrated their ability to inhibit cell cycle progression in P388 murine leukemia cells, suggesting potential applications in cancer therapy .

The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes involved in cell proliferation and survival. The sulfonamide group is known to facilitate binding to target proteins, potentially leading to the inhibition of pathways crucial for tumor growth.

Case Studies and Research Findings

- Cell Cycle Analysis : In a focused library study, various indoline derivatives were synthesized and screened for their effects on cell cycle dynamics. The results indicated that certain analogs could disrupt mitosis or induce G1 phase arrest, highlighting the importance of structural modifications in enhancing biological activity .

- Structure-Activity Relationship (SAR) : The SAR analysis of indole-based sulfonamides revealed that modifications at the indoline position significantly affect antitumor efficacy. Compounds with bulky substituents like pivaloyl showed improved potency compared to simpler structures.

- In Vitro Studies : In vitro assays demonstrated that 2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide exhibited selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's effectiveness was attributed to its ability to induce apoptosis through caspase activation pathways.

Comparative Analysis

To better understand the biological activity of 2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide, it is useful to compare it with other related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.